tert-butyl (2S)-2-[5-(4-cyanooxan-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate
Description
tert-Butyl (2S)-2-[5-(4-cyanooxan-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate: is a complex organic compound featuring a tert-butyl ester group, a pyrrolidine ring, and an oxadiazole moiety
Properties
IUPAC Name |
tert-butyl (2S)-2-[5-(4-cyanooxan-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-16(2,3)24-15(22)21-8-4-5-12(21)13-19-14(25-20-13)17(11-18)6-9-23-10-7-17/h12H,4-10H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIFUOLKOCHRNL-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NOC(=N2)C3(CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NOC(=N2)C3(CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[5-(4-cyanooxan-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as nitriles and amidoximes, under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a variety of methods, including the reduction of pyrrole derivatives or the cyclization of amino acids.
Coupling Reactions: The oxadiazole and pyrrolidine moieties are then coupled, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
tert-Butyl Ester Formation: Finally, the tert-butyl ester group is introduced, typically through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the oxadiazole moiety.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2S)-2-[5-(4-cyanooxan-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity, which includes antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its structural rigidity and stability.
Mechanism of Action
The mechanism by which tert-butyl (2S)-2-[5-(4-cyanooxan-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The oxadiazole ring can act as a pharmacophore, interacting with biological macromolecules to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-2-[5-(4-cyanooxan-4-yl)-1,2,4-thiadiazol-3-yl]pyrrolidine-1-carboxylate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
tert-Butyl (2S)-2-[5-(4-cyanooxan-4-yl)-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of tert-butyl (2S)-2-[5-(4-cyanooxan-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The oxadiazole ring, in particular, is known for its versatility in medicinal chemistry, making this compound a valuable target for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
